Home > Products > Screening Compounds P43877 > N-phenyl-3-sulfamoylbenzamide
N-phenyl-3-sulfamoylbenzamide -

N-phenyl-3-sulfamoylbenzamide

Catalog Number: EVT-5869879
CAS Number:
Molecular Formula: C13H12N2O3S
Molecular Weight: 276.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((4-(4-((4,5-dihydro-1H-imidazol-3-ium-2-yl)amino)benzamido)phenyl)amino)-4,5-dihydro-1H-imidazol-3-ium (1a)

  • Compound Description: This compound is a known antiprotozoal agent that targets the kinetoplast DNA (kDNA) of trypanosomatid parasites by binding to the minor groove of AT-rich DNA. []
  • Relevance: While structurally distinct from 3-(aminosulfonyl)-N-phenylbenzamide, 1a shares a similar biological target (DNA) and mechanism of action (minor groove binding) with some of the related compounds discussed in the context of 3-(aminosulfonyl)-N-phenylbenzamide. [] This suggests potential overlapping chemical space and biological activity, making 1a relevant for comparison.

2-Chloro-5-nitro-N-phenylbenzamide (GW9662)

  • Relevance: GW9662 shares the core N-phenylbenzamide structure with 3-(aminosulfonyl)-N-phenylbenzamide. [] The variations in substituents highlight how subtle structural changes within this class can significantly alter biological activity and target specificity.

(Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives

  • Compound Description: This series of compounds incorporates an isatin moiety into the N-phenylbenzamide scaffold. These derivatives exhibited anti-seizure activity in mice models without significant neurotoxicity. []
  • Relevance: This series highlights the potential of modifying the N-phenylbenzamide scaffold, as seen in 3-(aminosulfonyl)-N-phenylbenzamide, to explore new biological activities like anticonvulsant properties. [] The incorporation of the isatin moiety suggests a strategy for developing novel antiepileptic agents.

N-((3-(2-nitrophenyl)propanoyl)oxy)-N-phenylbenzamide

  • Compound Description: This compound demonstrated good antitumor activity against A549 cancer cells in vitro. []
  • Relevance: This compound shares the N-phenylbenzamide core with 3-(aminosulfonyl)-N-phenylbenzamide, emphasizing the versatility of this scaffold for developing compounds with diverse biological activities, including anticancer potential. []

3-Amino-N-(4-bromophenyl)-4-methoxybenzamide (1e)

  • Compound Description: This derivative exhibited potent antiviral activity against Enterovirus 71 (EV71) strains in vitro with low cytotoxicity. []
  • Relevance: Although 1e has a bromine and methoxy substitution on the benzamide ring compared to the aminosulfonyl group in 3-(aminosulfonyl)-N-phenylbenzamide, the shared N-phenylbenzamide core highlights the potential of this class for developing antiviral agents. []
  • Compound Description: These derivatives incorporate various substituents on the phenyl and benzamide rings. []
  • Relevance: These compounds emphasize the broad pharmacological potential of the N-phenylbenzamide scaffold found in 3-(aminosulfonyl)-N-phenylbenzamide. [] Exploring different substituents within this core structure could lead to compounds with improved anti-ulcer and anti-allergy properties.
  • Compound Description: These compounds exhibit affinity for both μ- and δ-opioid receptors. []
  • Relevance: While structurally distinct from 3-(aminosulfonyl)-N-phenylbenzamide, these compounds highlight the potential of exploring N-phenylbenzamide derivatives for targeting the opioid system. []

IMB-0523

  • Compound Description: This N-phenylbenzamide derivative inhibits EV71 replication by activating signal transducer and activator of transcription 3 (STAT3) signaling, leading to upregulated interferon-stimulated gene expression. []
  • Relevance: This compound shares the N-phenylbenzamide core with 3-(aminosulfonyl)-N-phenylbenzamide and also demonstrates antiviral activity, further strengthening the potential of this chemical class for developing novel antiviral therapeutics. []

4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide] phenylbenzamide

  • Compound Description: This compound was synthesized from 4-nitro-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide and chlorosulfonic acid. []
  • Relevance: This compound is structurally very similar to 3-(aminosulfonyl)-N-phenylbenzamide, with the main difference being the presence of a sulfatide group attached to the sulfonyl moiety. [] This similarity highlights the possibility of synthesizing 3-(aminosulfonyl)-N-phenylbenzamide derivatives with modifications at the sulfonyl group.

2-[(4-Methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl] Benzoic Acid Methyl Ester

  • Compound Description: This compound was synthesized by reacting (4-methoxy-6-methylthio-2-pyrimidinyl)amine with 2-methoxylcarbonylbenzene-sulfonylisocyanate. []
  • Relevance: This compound contains a benzamide moiety substituted with aminosulfonyl and methyl ester groups, similar to 3-(aminosulfonyl)-N-phenylbenzamide. [] This structural similarity, despite the different reaction schemes used for their synthesis, suggests potential common intermediates or synthetic strategies.
Source and Classification

This compound belongs to the class of sulfamoylbenzamides, which are characterized by the presence of a sulfonamide group attached to a benzamide structure. The synthesis of N-phenyl-3-sulfamoylbenzamide and its derivatives has been explored in various studies focusing on their biological evaluation and potential as therapeutic agents against viral infections, particularly HBV .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-phenyl-3-sulfamoylbenzamide typically involves several key steps:

  1. Preparation of Chlorosulfonylbenzoic Acid Derivatives: This is achieved by reacting benzoic acid derivatives with chlorosulfonic acid under controlled conditions to form chlorosulfonyl derivatives .
  2. Formation of Sulfamoyl Benzamide: The chlorosulfonyl derivatives are then treated with ammonium hydroxide to produce sulfamoylbenzoic acids. Subsequently, these acids are coupled with amines using carbodiimide coupling methods to yield the desired sulfamoylbenzamide .
  3. Final Product Isolation: The final product is purified through techniques such as column chromatography, yielding N-phenyl-3-sulfamoylbenzamide in moderate to high yields .
Molecular Structure Analysis

Molecular Data

  • Molecular Formula: C13H12N2O2S
  • Molecular Weight: 264.31 g/mol
Chemical Reactions Analysis

Reactions and Technical Details

N-phenyl-3-sulfamoylbenzamide can undergo various chemical reactions typical for sulfonamides and amides, including:

  1. Acid-Base Reactions: The sulfonamide group can act as a weak acid, participating in protonation and deprotonation reactions.
  2. Nucleophilic Substitution: The nitrogen atom in the sulfonamide can participate in nucleophilic substitution reactions, particularly when activated halides are present.
  3. Coupling Reactions: It can react with other electrophiles or nucleophiles, allowing for the synthesis of more complex derivatives aimed at enhancing biological activity .
Mechanism of Action

Process and Data

The mechanism of action for N-phenyl-3-sulfamoylbenzamide as a capsid assembly modulator against HBV involves:

  1. Inhibition of Capsid Assembly: The compound interferes with the assembly process of the HBV capsid, which is crucial for viral replication.
  2. Binding Interactions: Molecular docking studies have shown that N-phenyl-3-sulfamoylbenzamide interacts significantly with amino acids within the HBV capsid proteins, disrupting their normal function .
  3. Impact on Viral Lifecycle: By inhibiting capsid assembly, the compound effectively reduces viral load and may prevent the progression of HBV-related diseases.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white solid.
  • Solubility: Soluble in organic solvents like dimethylformamide and dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong bases or acids; sensitive to nucleophilic attack due to the sulfonamide moiety.
Applications

Scientific Uses

N-phenyl-3-sulfamoylbenzamide has significant applications in medicinal chemistry:

  1. Antiviral Agent: Its primary application is as a capsid assembly modulator against hepatitis B virus, showing promise in reducing viral replication and improving treatment outcomes for patients with chronic HBV infections .
  2. Drug Development: The compound serves as a lead structure for synthesizing novel antiviral agents targeting other viruses, leveraging its structural features for optimization .
Introduction to N-Phenyl-3-Sulfamoylbenzamide

Chemical Identity and Structural Features of N-Phenyl-3-Sulfamoylbenzamide

N-Phenyl-3-sulfamoylbenzamide represents a structurally distinct chemotype characterized by a central benzamide scaffold functionalized with a sulfonamide group at the meta-position and an aniline moiety attached via the carbonyl group. Its systematic name is N-phenyl-3-sulfamoylbenzamide, with the molecular formula C₁₃H₁₂N₂O₃S and a molecular weight of 276.32 g/mol. The molecule features three key pharmacophoric elements: [7]

  • A sulfamoyl group (-SO₂NH₂) providing hydrogen-bonding capability and moderate acidity
  • A benzamide core offering rotational flexibility and planar geometry
  • An N-phenyl group enabling hydrophobic interactions and π-stacking

The molecule adopts a twisted conformation where the aniline ring is typically oriented 30-60° relative to the benzamide plane, as observed in computational models and crystallographic analogues. This conformation optimizes intramolecular interactions while exposing both hydrogen-bonding (sulfamoyl NH₂ and amide C=O/NH) and hydrophobic (aromatic rings) regions for target engagement. Substituents on the phenyl ring significantly modulate electronic properties and steric bulk, directly influencing biological activity. For example, electron-withdrawing groups (e.g., -F, -CF₃) on the aniline ring enhance binding affinity to viral targets by increasing electrostatic complementarity. [9] [10]

Table 1: Key Structural Parameters of N-Phenyl-3-Sulfamoylbenzamide Derivatives

Structural FeatureRole in Target InteractionPermissible Modifications
Sulfamoyl (-SO₂NH₂)H-bond donation/acceptance; electrostatic contactLimited to -SO₂NHR; R=H optimal for HBV
Benzamide Carbonyl (C=O)H-bond acceptor; dipole interactionsMust remain unconjugated for activity
Amide Linker (NH)H-bond donor; conformational controlN-methylation reduces potency
Meta-substitution patternOptimal spatial arrangementOrtho/para analogues show reduced activity
Phenyl Ring SubstituentsHydrophobic filling; π-stackingHalogens, CF₃, heterocycles enhance potency

Historical Development and Emergence in Medicinal Chemistry

The discovery pathway of N-phenyl-3-sulfamoylbenzamide derivatives emerged from high-throughput screening (HTS) campaigns targeting viral pathogens, particularly hepatitis B virus (HBV). In 2013, Campagna et al. identified the sulfamoylbenzamide (SBA) chemotype through cell-based screening of >26,000 compounds using an HBV-replicating hepatocyte line. Lead compound NVR 3-778 (EC₅₀ = 0.73 ± 0.20 μM) demonstrated proof-of-concept by reducing cytoplasmic HBV DNA via capsid assembly modulation. [6] Subsequent medicinal chemistry efforts focused on:

  • Potency optimization: Introduction of 3,4,5-trifluoroaniline (e.g., JNJ-632) boosted HBV suppression (2.77 log viral load reduction in vivo) [1]
  • Solubility enhancement: KR019 analogues incorporated polar groups (e.g., morpholine) while maintaining sub-μM EC₅₀ [3]
  • Resistance mitigation: Boronic acid bioisosteres (e.g., 7b) improved interaction with Ser141 of HBV core protein [10]

Table 2: Evolution of Key Sulfamoylbenzamide Antivirals

CompoundStructural FeaturesAntiviral Activity (EC₅₀)Key Advance
NVR 3-7784-Hydroxy-piperidine tail0.73 ± 0.20 μM (HBV)First SBA clinical candidate
JNJ-6323,4,5-Trifluoroaniline; ethyl carbamate54 nM (HBV)2.77 log viral reduction in vivo
KR019Morpholine-carboxylate tail0.19 μM (HBV)Improved metabolic stability (HLM Clint<10)
GLS4Methylpyrimidine core28 nM (HBV)Clinical candidate (Phase II)
7bBoronic acid bioisostere0.83 ± 0.33 μM (HBV)Enhanced water solubility (2.8x NVR 3-778)

The 2018 crystal structure of SBA_R01 bound to HBV core protein Y132A mutant (PDB: 5E0I) revolutionized the field by revealing the dimer-dimer interface binding pocket. This structural insight enabled rational design of derivatives with optimized interactions with residues Thr33, Trp102, and Ser141. [9]

Significance in Targeting Viral and Non-Viral Pathogens

N-phenyl-3-sulfamoylbenzamide derivatives exhibit versatile target engagement mechanisms across disease contexts:

Antiviral Mechanisms:

  • HBV Capsid Assembly Modulation: SBAs accelerate capsid assembly kinetics 100-fold but generate metastable empty capsids devoid of pgRNA and polymerase. This occurs via allosteric stabilization of hydrophobic dimer-dimer interfaces, preventing productive nucleocapsid formation. Unlike heteroaryldihydropyrimidines (HAPs), SBAs do not cause core protein degradation. [1] [9]
  • Binding Site Specificity: Crystal structures confirm SBAs occupy a conserved pocket between core protein dimers, forming hydrogen bonds with Ala137 and hydrophobic contacts with Pro25 and Tyr118. The sulfamoyl group anchors the compound via water-mediated hydrogen bonds to Asp29. [9] [10]
  • Resistance Profile: SBA efficacy persists against HBV mutants with T33N/Q substitutions that confer HAP resistance. However, V124I mutation reduces SBA potency 15-fold by sterically blocking the sulfamoylbenzamide binding. [9]

Non-Viral Targeting:

  • Renal Outer Medullary Potassium (ROMK) Channel Inhibition: Pfizer's optimization of 3-sulfamoylbenzamide PF-06807656 yielded nanomolar ROMK inhibitors (Tl⁺ flux IC₅₀ = 160 nM) with species selectivity (human > rat) and minimal hERG affinity (Kᵢ = 28 μM). These induce diuresis without hypokalemia risk. [8]
  • Structural Adaptation: ROMK inhibitors feature triazole heterocycles (e.g., 2-methyl-2H-1,2,3-triazole) replacing the aniline ring, demonstrating scaffold versatility beyond virology. The sulfamoyl group engages the channel pore via electrostatic interactions with Lys80. [8]

Properties

Product Name

N-phenyl-3-sulfamoylbenzamide

IUPAC Name

N-phenyl-3-sulfamoylbenzamide

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

InChI

InChI=1S/C13H12N2O3S/c14-19(17,18)12-8-4-5-10(9-12)13(16)15-11-6-2-1-3-7-11/h1-9H,(H,15,16)(H2,14,17,18)

InChI Key

GJXPMGCXUXSFJW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.